3-chloro-N,N-diethylbenzamide
Overview
Description
3-chloro-N,N-diethylbenzamide is an organic compound with the molecular formula C11H14ClNO. It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the third position and the amide nitrogen is substituted with two ethyl groups. This compound is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N,N-diethylbenzamide typically involves the reaction of 3-chlorobenzoyl chloride with diethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N,N-diethylbenzamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzene ring can be replaced by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The amide group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or primary amines can be used. The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used. The reaction is usually performed in an acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used. The reaction is typically carried out in an inert solvent like tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Products such as 3-hydroxy-N,N-diethylbenzamide or 3-amino-N,N-diethylbenzamide.
Oxidation: Products such as 3-chlorobenzoic acid.
Reduction: Products such as N,N-diethylbenzylamine.
Scientific Research Applications
3-chloro-N,N-diethylbenzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-chloro-N,N-diethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the diethylamide group play a crucial role in its binding affinity and specificity. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
N,N-diethylbenzamide: Lacks the chlorine substitution, which can affect its reactivity and binding affinity.
3-chloro-N,N-dimethylbenzamide: Has methyl groups instead of ethyl groups, which can influence its solubility and biological activity.
3-chloro-N,N-diethyl-2-methylbenzamide: Has an additional methyl group on the benzene ring, which can alter its chemical properties and interactions.
Uniqueness
3-chloro-N,N-diethylbenzamide is unique due to the presence of both the chlorine atom and the diethylamide group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-chloro-N,N-diethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-3-13(4-2)11(14)9-6-5-7-10(12)8-9/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTKSSXSNVYXII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348613 | |
Record name | 3-chloro-N,N-diethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15952-65-5 | |
Record name | 3-chloro-N,N-diethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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